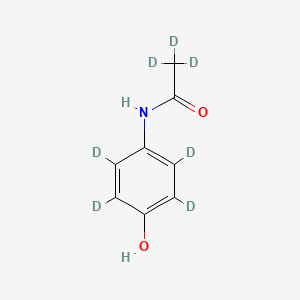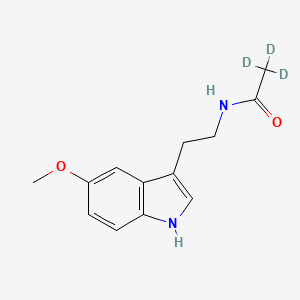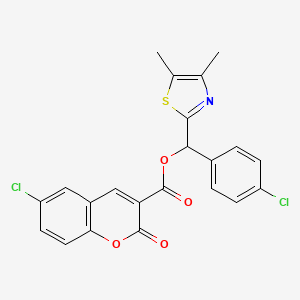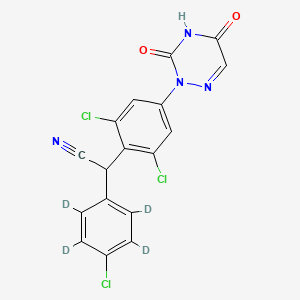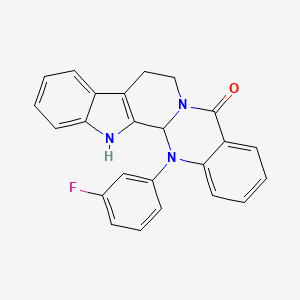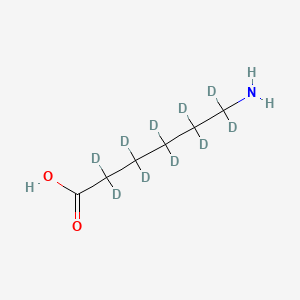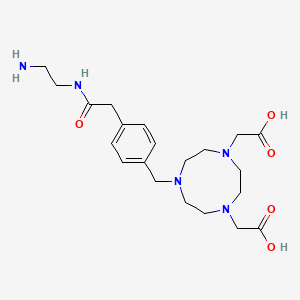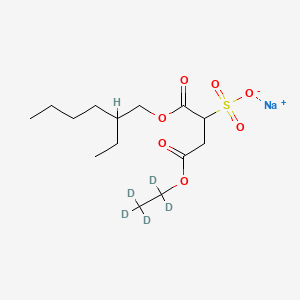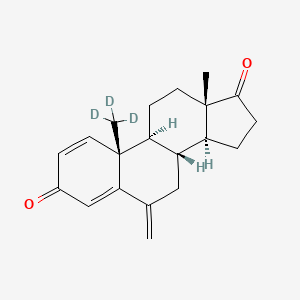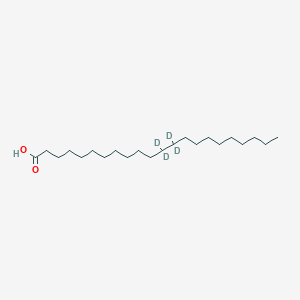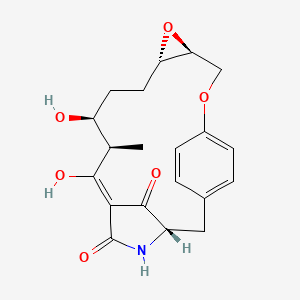
(9S)-Macrocidin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9S)-Macrocidin B is a naturally occurring compound known for its complex structure and significant biological activities. It belongs to the class of macrolide antibiotics, which are characterized by their large macrocyclic lactone rings. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-Macrocidin B involves multiple steps, including the formation of the macrocyclic lactone ring. One common synthetic route starts with the preparation of the key intermediate through a series of reactions such as aldol condensation, reduction, and cyclization. The reaction conditions typically involve the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of microorganisms. These microorganisms are cultured under controlled conditions to produce the compound in significant quantities. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.
化学反応の分析
Types of Reactions
(9S)-Macrocidin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions. Reduction reactions typically require reducing agents and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted macrolides with different functional groups.
科学的研究の応用
(9S)-Macrocidin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactivity.
Biology: The compound is investigated for its antimicrobial properties and its effects on various biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly as an antibiotic.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of (9S)-Macrocidin B involves its interaction with specific molecular targets in bacterial cells. It binds to the bacterial ribosome, inhibiting protein synthesis and leading to cell death. The compound’s large macrocyclic structure allows it to fit into the ribosomal binding site, blocking the translation process and preventing the bacteria from producing essential proteins.
類似化合物との比較
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Clarithromycin: Another erythromycin derivative with enhanced stability and activity.
Uniqueness
(9S)-Macrocidin B is unique due to its specific structural features and the presence of certain functional groups that differentiate it from other macrolides. These unique features contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C20H23NO6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(3S,6Z,8R,9S,12S,14S)-7,9-dihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[15.2.2.13,6.012,14]docosa-1(20),6,17(21),18-tetraene-5,22-dione |
InChI |
InChI=1S/C20H23NO6/c1-10-14(22)6-7-15-16(27-15)9-26-12-4-2-11(3-5-12)8-13-19(24)17(18(10)23)20(25)21-13/h2-5,10,13-16,22-23H,6-9H2,1H3,(H,21,25)/b18-17-/t10-,13+,14+,15+,16+/m1/s1 |
InChIキー |
VTJGYKOVEXOBKN-OMNAUCNISA-N |
異性体SMILES |
C[C@@H]/1[C@H](CC[C@H]2[C@@H](O2)COC3=CC=C(C[C@H]4C(=O)/C(=C1/O)/C(=O)N4)C=C3)O |
正規SMILES |
CC1C(CCC2C(O2)COC3=CC=C(CC4C(=O)C(=C1O)C(=O)N4)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



